![molecular formula C16H18N4O4 B2644214 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1797681-92-5](/img/structure/B2644214.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a heterocyclic compound featuring a benzo[d][1,3]dioxole (a methylenedioxyphenyl moiety) linked via a urea bridge to a pyrano[4,3-c]pyrazole scaffold. The synthesis of such compounds typically involves condensation reactions between amines and azides or pyrazolooxazinones under reflux conditions, followed by crystallization from ethanol or ethanol-acetic acid mixtures .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-20-13-4-5-22-8-11(13)12(19-20)7-17-16(21)18-10-2-3-14-15(6-10)24-9-23-14/h2-3,6H,4-5,7-9H2,1H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXEEPYFWEMTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis methods, and biological mechanisms.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole moiety and a tetrahydropyrano[4,3-c]pyrazole side chain. The molecular formula is , with a molecular weight of approximately 354.41 g/mol.
Biological Activity
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzo[d][1,3]dioxole have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study by Zhang et al. demonstrated that such compounds can activate caspase pathways leading to cell death in breast cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that derivatives of tetrahydropyrano[4,3-c]pyrazole possess neuroprotective effects through modulation of neurotransmitter systems. For example, compounds that interact with GABA receptors have been shown to reduce neuronal apoptosis in models of neurodegenerative diseases . This suggests that our compound may hold similar protective properties.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Compounds containing the benzo[d][1,3]dioxole structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
- Synthesis of the tetrahydropyrano[4,3-c]pyrazole via condensation reactions.
- Final coupling reaction to form the urea linkage.
Case Studies
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea and analogous compounds:
Key Observations:
Structural Complexity: The target compound’s fused pyrano-pyrazole system confers greater rigidity compared to simpler pyrazole derivatives (e.g., 4a–e or MK13), which may enhance binding specificity but reduce synthetic accessibility .
The pyrrolidinone substituent in 6f introduces hydrogen-bonding capacity, which is absent in the target compound but present in hydroxymethyl-pyrazole ureas (5а-l) .
Biological Activity: Benzo[d][1,3]dioxole-containing compounds (e.g., 4a–e, 6f) show consistent antibacterial activity, suggesting this moiety is critical for microbial target interaction . Urea derivatives like MK13 and 5а-l are often explored for CNS applications (e.g., anticonvulsant activity), though the target compound’s pyrano-pyrazole scaffold may redirect its therapeutic niche .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。